Cas no 51432-00-9 (ethyl 2-(2-methoxybenzoyl)benzoate)

エチル2-(2-メトキシベンゾイル)安息香酸エステルは、有機合成化学において重要な中間体として利用される芳香族化合物です。分子構造中にメトキシ基とエステル基を有し、高い反応性と多様な誘導体化の可能性を備えています。特に医薬品中間体や機能性材料の合成において有用性が認められており、選択的な反応サイトを有するため精密合成に適しています。本化合物は結晶性が良好で取り扱いやすく、安定性にも優れるため実験室規模から工業的生産まで幅広く応用可能です。また、その特異的な分子構造は新規有機電子材料の開発における構築単位としても注目されています。

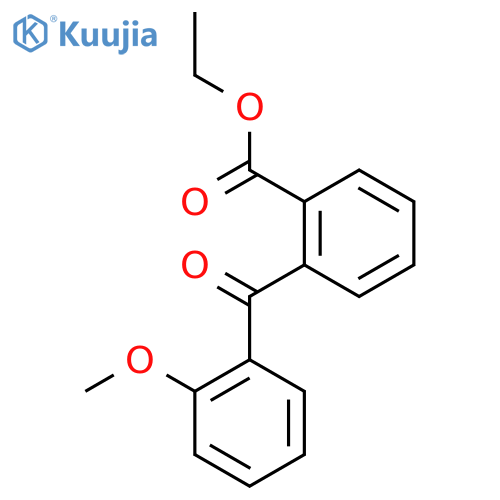

51432-00-9 structure

商品名:ethyl 2-(2-methoxybenzoyl)benzoate

CAS番号:51432-00-9

MF:C17H16O4

メガワット:284.306545257568

CID:1571439

ethyl 2-(2-methoxybenzoyl)benzoate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(2-methoxybenzoyl)benzoate

- LogP

- 2-Carboethoxy-2'-methoxybenzophenone

-

- インチ: InChI=1S/C17H16O4/c1-3-21-17(19)15-7-5-4-6-14(15)16(18)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3

- InChIKey: IZRUIBVEGHMULO-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC

計算された属性

- せいみつぶんしりょう: 284.10500

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 6

じっけんとくせい

- PSA: 52.60000

- LogP: 3.10290

ethyl 2-(2-methoxybenzoyl)benzoate セキュリティ情報

ethyl 2-(2-methoxybenzoyl)benzoate 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

ethyl 2-(2-methoxybenzoyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 201510-5g |

2-Carboethoxy-2'-methoxybenzophenone |

51432-00-9 | 97% | 5g |

£1120.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086525-2g |

2-Carboethoxy-4'-methoxybenzophenone |

51432-00-9 | 97% | 2g |

8955CNY | 2021-05-07 | |

| A2B Chem LLC | AG23779-1g |

2-Carboethoxy-2'-methoxybenzophenone |

51432-00-9 | 97% | 1g |

$423.00 | 2024-04-19 | |

| A2B Chem LLC | AG23779-5g |

2-Carboethoxy-2'-methoxybenzophenone |

51432-00-9 | 97% | 5g |

$1288.00 | 2024-04-19 | |

| Crysdot LLC | CD12066351-5g |

2-Carboethoxy-2'-methoxybenzophenone |

51432-00-9 | 95+% | 5g |

$922 | 2024-07-24 | |

| 1PlusChem | 1P00DDXF-2g |

2-Carboethoxy-2'-methoxybenzophenone |

51432-00-9 | 97% | 2g |

$737.00 | 2025-02-26 | |

| 1PlusChem | 1P00DDXF-5g |

2-Carboethoxy-2'-methoxybenzophenone |

51432-00-9 | 97% | 5g |

$1288.00 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086525-1g |

2-Carboethoxy-4'-methoxybenzophenone |

51432-00-9 | 97% | 1g |

5184.0CNY | 2021-07-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 086525-1g |

2-Carboethoxy-4'-methoxybenzophenone |

51432-00-9 | 97% | 1g |

5184CNY | 2021-05-07 | |

| Fluorochem | 201510-2g |

2-Carboethoxy-2'-methoxybenzophenone |

51432-00-9 | 97% | 2g |

£624.00 | 2022-03-01 |

ethyl 2-(2-methoxybenzoyl)benzoate 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

51432-00-9 (ethyl 2-(2-methoxybenzoyl)benzoate) 関連製品

- 25395-11-3(Triacetyl Aloe-emodin (Impurity A))

- 519-57-3(SULOCHRIN)

- 10056-14-1(Benzoic acid,5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-, methylester)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51432-00-9)ethyl 2-(2-methoxybenzoyl)benzoate

清らかである:99%

はかる:1g

価格 ($):287